molecular formula C11H8FNO B12815739 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one

Cat. No.: B12815739
M. Wt: 189.19 g/mol
InChI Key: VDGCZANYWZAJRM-UHFFFAOYSA-N
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Description

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one is a fluorinated isoquinoline derivative characterized by a ketone group (ethanone) at position 5 and a fluorine substituent at position 8 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a wide range of biological and pharmacological activities, including antimicrobial, anticancer, and antifungal properties .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

1-(8-fluoroisoquinolin-5-yl)ethanone

InChI

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)10-6-13-5-4-9(8)10/h2-6H,1H3

InChI Key

VDGCZANYWZAJRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN=CC2=C(C=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline derivatives and fluorinating agents.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

Fluorinated Aromatic Ethanone Derivatives

Fluorinated ethanone derivatives are widely studied for their electronic and steric effects. Key examples include:

Compound Name Molecular Formula Fluorine Position Key Properties/Applications Reference
1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one C₈H₇FO₂ 2-fluoro, 5-OH Antimicrobial activity; structural analog
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one C₁₀H₁₁FO₂ 2-ethoxy, 5-fluoro Intermediate in agrochemical synthesis
1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol C₁₃H₁₉FO₂ 3-fluoro Pharmaceutical intermediate

Key Observations :

  • Fluorine at the meta or para position on aromatic rings enhances electronic effects, influencing reactivity and intermolecular interactions .
  • Hydroxyl or alkoxy groups (e.g., ethoxy, isopentyloxy) improve solubility and modulate biological activity .

Isoquinoline and Heterocyclic Ethanone Derivatives

Compounds with ethanone-substituted heterocycles exhibit diverse pharmacological profiles:

Compound Name Heterocycle Key Features Biological Activity Reference
1-(Isoquinolin-5-yl)ethan-1-one Isoquinoline Unsubstituted isoquinoline core Research chemical
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Indole Methyl substitution at indole position Structural studies via X-ray
1-(4-Phenyl-5-(p-tolylimino)-1,3,4-thiadiazol-2-yl)ethan-1-one Thiadiazole Thiadiazole ring with imino group Antimicrobial, antifungal

Key Observations :

  • The isoquinoline core (as in 1-(Isoquinolin-5-yl)ethan-1-one) provides a rigid planar structure, facilitating π-π stacking in molecular recognition .
  • Thiadiazole derivatives exhibit antimicrobial activity due to sulfur-containing heterocycles, which disrupt microbial membranes .

Sulfonyl/Sulfanylidene-Substituted Ethanones

Sulfonyl and sulfanylidene groups enhance electronic diversity:

Compound Name Functional Group Melting Point (°C) Key Findings Reference
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Sulfanylidene 137.3–138.5 NMR/DFT studies; white solid
2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives Hydrazine-thiadiazole N/A Antimicrobial vs. E. coli, C. albicans

Key Observations :

  • Sulfanylidene groups increase polarity and stability, as evidenced by high melting points .
  • Thiadiazole-hydrazine hybrids show enhanced antimicrobial efficacy compared to non-sulfur analogs .

Structural and Computational Comparisons

  • Bond Lengths/Angles: The thiadiazole ring in (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has bond lengths (C=C: 1.379 Å) and angles consistent with aromatic stabilization . Fluorine substitution reduces electron density in aromatic rings, altering reaction kinetics in catalytic processes .
  • Antimicrobial Activity: Thiadiazole derivatives outperform non-heterocyclic ethanones, with MIC values <10 µg/mL against B. mycoides .

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